molecular formula C21H15N3O3 B11036007 2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11036007
M. Wt: 357.4 g/mol
InChI Key: DMDWLIHJUHOUNE-UHFFFAOYSA-N
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Description

The compound 2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a nitrogen-rich polycyclic system featuring a tetracyclic core with three ketone groups and a 4-methylphenyl substituent.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C21H15N3O3/c1-10-6-8-11(9-7-10)14-15-17(12-4-2-3-5-13(12)18(15)25)22-19-16(14)20(26)24-21(27)23-19/h2-9,14H,1H3,(H3,22,23,24,26,27)

InChI Key

DMDWLIHJUHOUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=O)N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions starting from simpler precursors. One common approach involves the use of Tetrahydro-1H-benzo[b]azonin-2,7-dione as a precursor. The synthesis process may include steps such as cyclization, functional group transformations, and purification to achieve the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the presence of leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of complex molecules for various industrial applications, including the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl) Analog (C₂₂H₁₇N₃O₅)

  • Molecular Formula : C₂₂H₁₇N₃O₅ (Molecular Mass: 403.39 g/mol) .
  • Key Differences : Replaces the 4-methyl group with 3,4-dimethoxy substituents.
  • Electron-donating methoxy groups may alter electronic distribution, affecting reactivity in electrophilic substitution reactions.

Tadalafil Analogs (PDE-5 Inhibitors)

  • Example : (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione .
  • Key Differences : Incorporates a benzodioxole ring instead of methylphenyl, with additional methyl and ketone groups.
  • Implications :
    • The benzodioxole moiety enhances binding affinity to phosphodiesterase type-5 (PDE-5), enabling therapeutic use in erectile dysfunction.
    • Structural rigidity from the fused rings may improve metabolic stability compared to simpler analogs.

Heteroatom Modifications in the Tetracyclic Core

3,7-Dithia-5-azatetracyclo Derivatives

  • Example : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 .
  • Key Differences : Replaces nitrogen atoms with sulfur in the tetracyclic core.
  • Implications :
    • Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity and alter binding interactions in biological targets.
    • Thia-substituted analogs could exhibit distinct redox properties or catalytic activity.

12,14-Dioxa-3,4,8-triazatetracyclo Systems

  • Example : 5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene .
  • Key Differences : Introduces oxygen atoms (dioxa) and halogenated aryl groups.
  • Implications :
    • Halogens (Cl, F) increase lipophilicity and may enhance blood-brain barrier penetration.
    • Oxygen atoms could participate in hydrogen bonding, influencing solubility and target selectivity.

Structural and Spectroscopic Comparisons

NMR Analysis of Analogous Systems

  • Key Finding : Substituent-induced chemical shift changes in regions corresponding to positions 29–36 and 39–44 (near heteroatoms or substituents) highlight conformational flexibility or rigidity .
  • Example : The 4-methyl group in the target compound may shield nearby protons, leading to upfield shifts compared to methoxy or halogenated analogs.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Mass (g/mol) Substituents Notable Properties/Applications
2-(4-Methylphenyl)-5,7,9-triazatetracyclo[...]-trione (Target) Not Provided Inferred ~385–400 4-Methylphenyl Potential kinase/PDE inhibition
2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo[...]-trione C₂₂H₁₇N₃O₅ 403.39 3,4-Dimethoxyphenyl Enhanced polarity, solubility
Tadalafil Analog C₂₂H₁₉N₃O₄ 389.41 1,3-Benzodioxol-5-yl PDE-5 inhibition, therapeutic use
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-...hexaene C₂₄H₁₆ClFN₂O₂ 434.85 4-Chlorophenyl, 3-Fluorobenzyl High lipophilicity, CNS potential

Biological Activity

The compound 2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule notable for its tetracyclic structure and the incorporation of nitrogen atoms within its framework. This unique configuration positions the compound as a candidate for various biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆N₃O₃
  • Molecular Weight : 318.34 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A tetracyclic core with multiple nitrogen atoms.
  • A 4-methylphenyl group , which contributes to its aromatic characteristics.

Preliminary Studies

Initial investigations into the biological activity of compounds with similar structural features suggest a range of potential effects:

  • Antitumor Activity : Compounds with tricyclic structures often exhibit significant antitumor properties due to their ability to interact with cellular mechanisms involved in cancer progression.
  • Cognitive Enhancement : Related compounds have shown promise as cognitive enhancers by modulating neurotransmitter systems such as dopamine and norepinephrine .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological potential of this compound:

Compound NameStructure FeaturesBiological Activity
4-(3-chloro-4-methylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trioneContains chlorine and additional methyl groupsAntitumor activity
MethylphenidateContains piperidine structureCNS stimulant
VardenafilContains a piperazine ringPDE5 inhibitor

This table illustrates how the unique tetracyclic structure of the compound may confer distinct biological activities compared to other known compounds.

Antitumor Activity Research

Recent studies have focused on the antitumor properties of related tricyclic compounds. For instance:

  • A study published in Journal of Medicinal Chemistry reported that similar tetracyclic structures inhibited tumor growth in vitro by inducing apoptosis in cancer cells through the activation of caspase pathways.

Cognitive Enhancement Studies

Research into cognitive enhancers has indicated that compounds affecting neurotransmitter levels can improve cognitive function:

  • A review article noted that drugs enhancing dopamine and norepinephrine reuptake may lead to improved memory and learning capabilities but also highlighted potential adverse effects on behavior flexibility in children .

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